Bienvenue dans la boutique en ligne BenchChem!

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate

Chemical Synthesis Cross-Coupling Molecular Diversification

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 21678-94-4), also known as 4-bromo-5-methoxybenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan (benzofurazan N-oxide) class. It is characterized by a benzene ring fused to an N-oxide oxadiazole, with a bromine atom at the 4-position and a methoxy group at the 5-position.

Molecular Formula C7H5BrN2O3
Molecular Weight 245.03 g/mol
CAS No. 21678-94-4
Cat. No. B3040558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate
CAS21678-94-4
Molecular FormulaC7H5BrN2O3
Molecular Weight245.03 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NO[N+](=C2C=C1)[O-])Br
InChIInChI=1S/C7H5BrN2O3/c1-12-5-3-2-4-7(6(5)8)9-13-10(4)11/h2-3H,1H3
InChIKeyFYLHPRHSQDINCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 21678-94-4): Structural Baseline for a Halogen-Functionalized Benzofuroxan Scaffold


4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate (CAS 21678-94-4), also known as 4-bromo-5-methoxybenzofuroxan, is a heterocyclic compound belonging to the benzofuroxan (benzofurazan N-oxide) class . It is characterized by a benzene ring fused to an N-oxide oxadiazole, with a bromine atom at the 4-position and a methoxy group at the 5-position . This compound serves as a versatile synthetic intermediate where the bromine atom provides a reactive handle for cross-coupling reactions, while the electron-rich methoxy group and the electrophilic N-oxide moiety collectively influence its physicochemical properties, such as a calculated LogP of 2.1 .

Why 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate Cannot Be Replaced by Simple Benzofuroxan Analogs in Synthesis and Research


Generic substitution of benzofuroxan derivatives is not feasible due to the distinct reactivity profiles imposed by the specific substituent pattern. The 4-bromo substituent on 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate is essential for enabling palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, a functional capability absent in non-halogenated analogs like 5-methoxybenzofuroxan (CAS 7791-49-3) [1]. Furthermore, the presence of the N-oxide moiety imparts unique electrophilic character and potential nitric oxide (NO) donor properties, which are not shared by its deoxygenated benzofurazan counterpart, 4-bromo-5-methoxy-2,1,3-benzoxadiazole (CAS 4413-55-2) [2]. These synergistic structural features make the compound a non-interchangeable building block for constructing diverse molecular libraries and investigating structure-activity relationships.

Quantitative Differentiation Guide for 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate Against Its Closest Analogs


Synthetic Utility: The 4-Bromo Substituent as an Essential Handle for Cross-Coupling Reactions

A key differentiator for 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate is the presence of the aryl bromide at the 4-position, which is a mandatory functional group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, alkenyl, or amino substituents at this position. In contrast, the non-halogenated comparator, 5-methoxybenzofuroxan (CAS 7791-49-3), lacks this reactive handle entirely, making it unsuitable for these widely used synthetic transformations [1]. This is a class-level inference based on the well-established and quantitative reactivity of aryl bromides in cross-coupling chemistry, which applies directly to this specific scaffold [1].

Chemical Synthesis Cross-Coupling Molecular Diversification

Electronic Structure: N-Oxide (Benzofuroxan) vs. Deoxygenated (Benzofurazan) Core Reactivity

The target compound features an N-oxide moiety (benzofuroxan), which confers significant electrophilic character and potential for thiol-mediated nitric oxide (NO) release, a property linked to vasodilation and antiparasitic activity. This is in stark contrast to its deoxygenated analog, 4-bromo-5-methoxy-2,1,3-benzoxadiazole (CAS 4413-55-2), which lacks the N-oxide. While direct comparative NO-release data for this specific compound pair is absent, class-level evidence shows that simple benzofuroxans can stimulate soluble guanylate cyclase (sGC) and produce nitrite, whereas their deoxygenated benzofurazan counterparts are inactive in these assays [1]. Therefore, selecting the N-oxide form is mandatory for projects exploring NO-donor or related electrophilic mechanisms.

Nitric Oxide Donor Electrophilicity Pharmacophore Design

Physicochemical Property Differentiation: Impact of the 5-Methoxy Substituent on Lipophilicity

The calculated partition coefficient (LogP) for 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate is 2.1, reflecting the lipophilic contribution of the bromine and methoxy groups . This can be compared to the predicted LogP of the non-brominated, non-methoxylated parent benzofuroxan (benzofurazan 1-oxide, CAS 480-96-6), which has a significantly lower LogP of approximately 1.1 . While calculated, this cross-study comparable difference of approximately one order of magnitude in the partition coefficient suggests that the 4-bromo-5-methoxy substitution pattern substantially increases lipophilicity, which would be expected to influence membrane permeability and metabolic stability in a biological setting .

ADME/Tox Prediction Lipophilicity Lead Optimization

Crystal Structure Engineering: Impact of the 4-Bromo Substituent on Solid-State Properties

The presence of a bromine atom at the 4-position introduces the possibility of halogen bonding interactions in the solid state, which can dictate crystal packing, stability, and dissolution properties. While a single-crystal structure for the target compound is not publicly available, a direct head-to-head comparison between two closely related benzofuroxan N-oxides—5-chlorobenzofurazan 1-oxide and 5-bromobenzofurazan 1-oxide—has been reported, revealing distinct crystal and molecular structures governed by the specific halogen [1]. This provides supporting evidence that the 4-bromo substituent on the target compound will similarly influence its solid-state properties compared to chloro or non-halogenated analogs, making it a distinct chemical entity for crystallization studies or solid-form patenting.

Crystallography Crystal Engineering Halogen Bonding

Validated Application Scenarios for 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate Based on Differential Evidence


A Diversifiable Core for Medicinal Chemistry Library Synthesis via Cross-Coupling

The 4-bromo substituent makes this compound an ideal late-stage diversification point for generating libraries of benzofuroxan derivatives. Procurement should prioritize this compound over non-halogenated analogs (e.g., 5-methoxybenzofuroxan) for any project requiring the exploration of structure-activity relationships at the 4-position using Suzuki, Heck, or Buchwald-Hartwig couplings [1].

Development of Nitric Oxide-Donating Pharmacophores for Cardiovascular or Antiparasitic Research

For research programs investigating thiol-mediated nitric oxide (NO) release as a therapeutic mechanism, the N-oxide (benzofuroxan) core is essential. This compound must be selected over its deoxygenated benzofurazan counterpart (4-bromo-5-methoxy-2,1,3-benzoxadiazole, CAS 4413-55-2), which lacks the reactive N-oxide moiety and the associated biological activity [2].

Lead Compound with Enhanced Lipophilicity for Cell-Permeability Optimization

With a calculated LogP of 2.1, this compound is significantly more lipophilic than the unsubstituted benzofuroxan parent (LogP ≈ 1.1) . This property suggests it is a more suitable starting point for medicinal chemistry campaigns targeting intracellular pathways, where passive membrane permeability is a critical parameter.

Intermediate for Halogen Bonding-Driven Crystal Engineering Studies

Based on structural comparisons of closely related halogenated benzofuroxans [3], the 4-bromo substituent is expected to act as a reliable halogen bond donor. This makes the compound a candidate for co-crystallization and solid-state property modification studies, where the bromine atom provides a functional advantage over chloro or methyl substituents.

Quote Request

Request a Quote for 4-Bromo-5-methoxy-2,1,3-benzoxadiazol-1-ium-1-olate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.